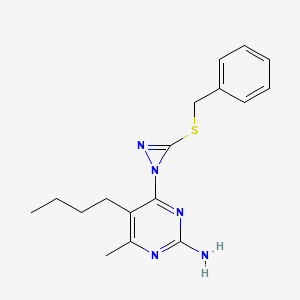
4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions. This compound features a diazirine ring, a pyrimidine core, and various functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Diazirine Ring: The diazirine ring is introduced via a cyclization reaction involving a diazo compound and a suitable sulfur-containing reagent.
Functional Group Modifications: The benzylsulfanyl group and other substituents are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction control parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazirine ring, potentially converting it to a diaziridine.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diaziridines.
Substitution: Various substituted pyrimidines or benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine is used as a photoaffinity label to study molecular interactions. Its diazirine ring can form reactive carbene intermediates upon UV irradiation, allowing it to covalently bind to nearby molecules.
Biology
In biological research, this compound can be used to investigate protein-ligand interactions, enzyme active sites, and receptor binding sites. Its ability to form covalent bonds with target molecules makes it a valuable tool for identifying binding partners.
Medicine
Potential medical applications include the development of diagnostic tools and therapeutic agents. The compound’s ability to selectively bind to specific biomolecules can be harnessed for targeted drug delivery or imaging.
Industry
In industrial settings, this compound can be used in the development of new materials, such as polymers with specific binding properties or surface modifications.
Mécanisme D'action
The mechanism of action of 4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine involves the generation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into C-H, N-H, or O-H bonds of nearby molecules, forming stable covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Benzylsulfanyldiazirin-1-yl)-5-ethyl-6-methylpyrimidin-2-amine
- 4-(3-Benzylsulfanyldiazirin-1-yl)-5-propyl-6-methylpyrimidin-2-amine
Uniqueness
Compared to similar compounds, 4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine may offer unique properties such as enhanced stability, reactivity, or selectivity due to the specific arrangement of its functional groups. These characteristics can make it more suitable for certain applications, such as more efficient photoaffinity labeling or improved binding specificity in biological assays.
Propriétés
IUPAC Name |
4-(3-benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-3-4-10-14-12(2)19-16(18)20-15(14)22-17(21-22)23-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMIPRVTGNQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1N2C(=N2)SCC3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
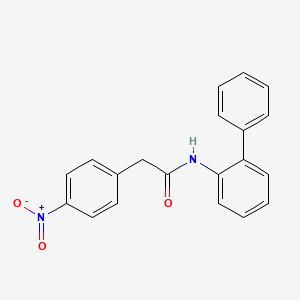
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B4912423.png)
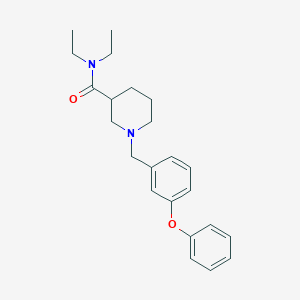
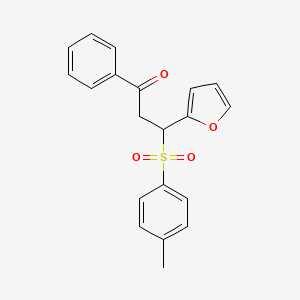
![7-[(2,4-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B4912441.png)
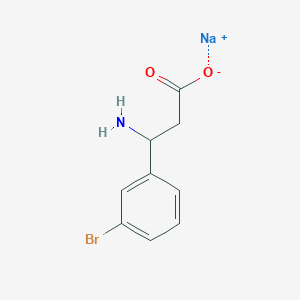
![1-(2-naphthyl)-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}ethanone](/img/structure/B4912468.png)
![6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4912475.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4912478.png)
![N-cyclopropyl-4-methoxy-3-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4912485.png)

![5-(4-bromophenyl)-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4912508.png)
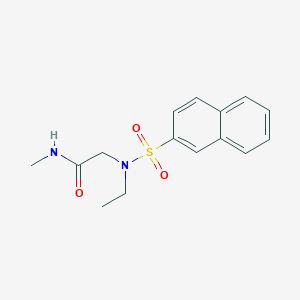
![N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B4912514.png)
